5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide
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Overview
Description
5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide is an organic compound with the molecular formula C14H14BrNO3. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological activities . This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a furan ring, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide typically involves the following steps:
Amidation: The carboxylic acid derivative of the furan ring is reacted with 1-(3-methoxyphenyl)ethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The furan ring can be oxidized to form furanones or reduced to form dihydrofurans, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like toluene or ethanol.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of furanones.
Reduction: Formation of dihydrofurans.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored as a potential lead compound in drug discovery and development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the bromine atom and the methoxyphenyl group may enhance its binding affinity to certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-phenylfuran-2-carboxamide: Lacks the methoxy group, which may affect its biological activity.
N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide: Lacks the bromine atom, which may influence its reactivity and binding properties.
5-bromo-N-[1-(4-methoxyphenyl)ethyl]furan-2-carboxamide: Similar structure but with a different position of the methoxy group, potentially altering its biological activity.
Uniqueness
5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide is unique due to the specific combination of the bromine atom, methoxyphenyl group, and furan ring. This combination may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
5-bromo-N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-9(10-4-3-5-11(8-10)18-2)16-14(17)12-6-7-13(15)19-12/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKVSJMYEYHIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=C(O2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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